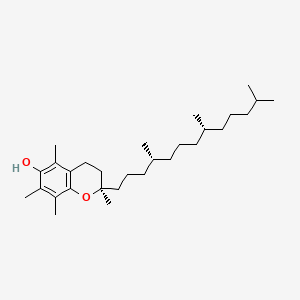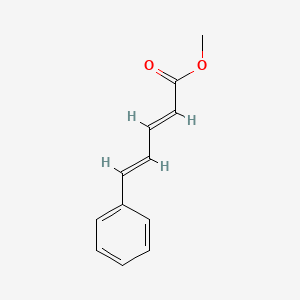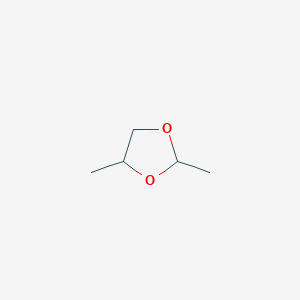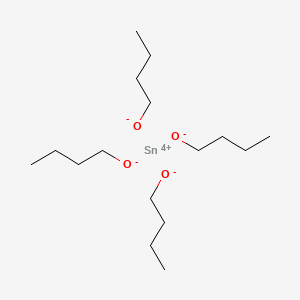
ÓXIDO DE COBRE Y ALUMINIO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper aluminum oxide is a composite material that combines the properties of copper and aluminum oxide. This compound is known for its high electrical and thermal conductivity, corrosion resistance, and mechanical strength. It is widely used in various industrial applications, including electronics, catalysis, and materials science.
Aplicaciones Científicas De Investigación
Copper aluminum oxide has a wide range of scientific research applications, including its use in catalysis, energy storage, and environmental remediation. In catalysis, copper aluminum oxide is used as a catalyst support for various reactions, including the oxidation of carbon monoxide and the production of methanol . In energy storage, copper aluminum oxide is employed in the development of advanced batteries and supercapacitors due to its high electrical conductivity and thermal stability . Additionally, copper aluminum oxide is used in environmental remediation to remove pollutants from wastewater and air .
Mecanismo De Acción
Target of Action
Copper Aluminum Oxide (CuAlO2) primarily targets the semiconductor, chemical vapor deposition (CVD), and physical vapor deposition (PVD) display and optical applications . It is used in the production of sputtering targets, which are essential components in these applications .
Mode of Action
Copper Aluminum Oxide interacts with its targets through a process known as sputtering . In this process, the compound is bombarded with ions, causing it to release atoms that can then be deposited onto a substrate . This allows for the creation of thin films of Copper Aluminum Oxide on the substrate, which can enhance the performance of the target application .
Biochemical Pathways
Copper oxide nanoparticles have demonstrated promising results in biomedical applications, including drug delivery systems, biomedical imaging, biosensing, and tissue engineering . Aluminum oxide nanoparticles have also shown potential in various scientific and industrial fields due to their unique properties such as high surface area, thermal stability, and biocompatibility .
Pharmacokinetics
Research into the interaction between copper oxide and aluminum oxide has shown that the formation of copper aluminum oxide occurs at around 700 °c, 800 °c, and 950 °c, depending on the form of aluminum used .
Result of Action
The result of Copper Aluminum Oxide’s action is the creation of a thin film of the compound on a substrate. This film can enhance the performance of semiconductor, CVD, and PVD display and optical applications . Additionally, the interaction between Copper Oxide and Aluminum Oxide can lead to the formation of the Cu/Al2O3 composite structure .
Action Environment
The action of Copper Aluminum Oxide is influenced by environmental factors such as temperature and the presence of ions. The formation of Copper Aluminum Oxide from Copper Oxide and Aluminum Oxide occurs at specific temperatures . Furthermore, the sputtering process, which is key to Copper Aluminum Oxide’s mode of action, requires an environment with a controlled atmosphere and specific ion presence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper aluminum oxide can be synthesized through various methods, including mechanochemical reduction, internal oxidation, and high-energy planetary milling. In the mechanochemical reduction method, copper oxide is reduced with aluminum at a stoichiometric ratio, resulting in the formation of a copper and aluminum oxide composite structure . Internal oxidation involves the dispersion of aluminum oxide within a copper matrix, which can be achieved through high-velocity compaction, hot pressing, and hot extrusion . High-energy planetary milling is another method used to synthesize copper aluminum oxide nanocomposites, where mechanical milling is employed to create a fine dispersion of aluminum oxide particles within the copper matrix .
Industrial Production Methods: Industrial production of copper aluminum oxide typically involves large-scale mechanochemical processes and high-temperature treatments. These methods ensure the uniform distribution of aluminum oxide within the copper matrix, resulting in enhanced mechanical and thermal properties. The use of high-energy planetary mills and advanced compaction techniques allows for the efficient production of copper aluminum oxide composites with desirable properties for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Copper aluminum oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of carbon monoxide over alumina-supported copper catalysts, which follows a Mars-van Krevelen-type reaction mechanism . This reaction involves the formation of oxygen vacancies on the catalyst surface, which play a crucial role in the oxidation process.
Common Reagents and Conditions: Common reagents used in the reactions involving copper aluminum oxide include oxygen, carbon monoxide, and various reducing agents. The reactions typically occur at high temperatures, ranging from 700°C to 1000°C, depending on the specific reaction and the desired products .
Major Products Formed: The major products formed from the reactions involving copper aluminum oxide include copper aluminates, such as copper aluminum oxide (CuAl2O4) and delafossite (CuAlO2) . These products are formed through the interaction of copper oxide and aluminum oxide at high temperatures.
Comparación Con Compuestos Similares
Copper aluminum oxide can be compared with other similar compounds, such as copper oxide and aluminum oxide. While copper oxide is known for its high electrical conductivity and catalytic activity, it lacks the mechanical strength and thermal stability provided by aluminum oxide. On the other hand, aluminum oxide is known for its high hardness and thermal stability but lacks the electrical conductivity of copper. Copper aluminum oxide combines the best properties of both compounds, making it a unique and versatile material for various applications .
List of Similar Compounds:- Copper oxide (CuO)
- Aluminum oxide (Al2O3)
- Copper aluminates (CuAl2O4, CuAlO2)
Propiedades
Número CAS |
12042-92-1 |
|---|---|
Fórmula molecular |
Al2CuO4 |
Peso molecular |
181.51 g/mol |
Nombre IUPAC |
dialuminum;copper;oxygen(2-) |
InChI |
InChI=1S/2Al.Cu.4O/q2*+3;+2;4*-2 |
Clave InChI |
AZOMMSWGPQLNGR-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Cu+2] |
Descripción física |
Other Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)
![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)
